molecular formula C15H22O2 B7909042 2,6-Di-tert-butyl-4-hydroxybenzaldehyde

2,6-Di-tert-butyl-4-hydroxybenzaldehyde

Cat. No.: B7909042
M. Wt: 234.33 g/mol
InChI Key: FVZKXCAURJYJGJ-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-hydroxybenzaldehyde, also known as 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is an organic compound with the molecular formula C15H22O2. It is a derivative of benzaldehyde, characterized by the presence of two tert-butyl groups and a hydroxyl group on the benzene ring. This compound is known for its stability and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms by tert-butyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 2,6-di-tert-butyl-4-hydroxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 2,6-Di-tert-butyl-1,4-benzoquinone.

    Reduction: 2,6-Di-tert-butyl-4-hydroxybenzyl alcohol.

    Substitution: 2,6-Di-tert-butyl-4-halo-benzaldehyde.

Scientific Research Applications

2,6-Di-tert-butyl-4-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of antioxidants and stabilizers for polymers.

    Biology: The compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant activity.

    Industry: It is used in the production of stabilizers for fuels and lubricants, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The primary mechanism by which 2,6-Di-tert-butyl-4-hydroxybenzaldehyde exerts its effects is through its antioxidant activity. The hydroxyl group on the benzene ring can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and materials. This activity is enhanced by the presence of the bulky tert-butyl groups, which provide steric hindrance and stabilize the radical intermediate formed during the reaction.

Comparison with Similar Compounds

    2,6-Di-tert-butylphenol: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as an antioxidant in food and cosmetics, but has different reactivity due to the presence of a methyl group instead of an aldehyde group.

    2,6-Di-tert-butyl-1,4-benzoquinone: An oxidation product of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde, used in various chemical applications.

Uniqueness: this compound is unique due to its combination of antioxidant properties and reactivity of the aldehyde group. This makes it a versatile compound for various applications, from stabilizing polymers to potential therapeutic uses.

Properties

IUPAC Name

2,6-ditert-butyl-4-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2,3)12-7-10(17)8-13(11(12)9-16)15(4,5)6/h7-9,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZKXCAURJYJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1C=O)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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